molecular formula C11H11N3O2 B3060322 N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide CAS No. 2311-90-2

N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

Cat. No.: B3060322
CAS No.: 2311-90-2
M. Wt: 217.22 g/mol
InChI Key: BSNHWIKRKKJFPZ-UHFFFAOYSA-N
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Description

N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by a pyrazole ring substituted with a phenyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide typically involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by acetylation of the resulting pyrazolone intermediate. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of an acid catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the yield and efficiency of the process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol, methanol, or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-ylmethanol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives with different properties .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes.

    Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

    Medicine: The compound has been investigated for its potential use in treating diseases like cancer, infections, and inflammatory conditions.

    Industry: It is used in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a phenyl group and an acetamide group. This structural arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8(15)12-10-7-11(16)14(13-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNHWIKRKKJFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C(=O)C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354967
Record name N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2311-90-2
Record name N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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